Product packaging for Methenolone acetat(Cat. No.:)

Methenolone acetat

Cat. No.: B14810037
M. Wt: 344.5 g/mol
InChI Key: PGAUJQOPTMSERF-URZSKMDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methenolone Acetate, also known by its trade name Primobolan, is a synthetic androgen and anabolic steroid (AAS) with the chemical name 17β-Hydroxy-1-methyl-5α-androst-1-en-3-one acetate . This compound is a derivative of dihydrotestosterone (DHT) and is characterized by its 17β-acetate ester, which influences its pharmacokinetics . Its molecular formula is C₂₂H₃₂O₃, and it has a molecular weight of 344.49 g/mol . From a research perspective, Methenolone Acetate is defined as a moderate anabolic steroid with weak androgenic properties . Its primary mechanism of action is as an agonist of the androgen receptor (AR) . Upon binding, the steroid-receptor complex translocates to the cell nucleus and interacts with DNA, leading to an upregulation of specific genes involved in protein synthesis . A key research focus is its ability to promote nitrogen retention in muscle tissue, which helps maintain a positive nitrogen balance—a crucial state for anabolism and muscle preservation . Furthermore, as a DHT derivative, it is not aromatized, meaning it does not convert to estrogen . This makes it a compound of interest for studying pathways related to anabolism without the confounding effects of estrogenic activity, such as gynecomastia or water retention . Historically, its main clinical applications were in the treatment of anemia due to bone marrow failure and the prevention of muscle wasting in catabolic states . It has also been investigated for potential use in the treatment of breast cancer and osteoporosis . This product is provided For Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or human use of any kind. It is not intended for personal use. Researchers should handle this compound with care, adhering to all applicable safety protocols and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O3 B14810037 Methenolone acetat

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(10S,13S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15?,17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

PGAUJQOPTMSERF-URZSKMDDSA-N

Isomeric SMILES

CC1=CC(=O)CC2[C@]1(C3CC[C@]4(C(C3CC2)CCC4OC(=O)C)C)C

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydrogenolysis and Oxidation

The foundational industrial method for synthesizing methenolone acetate, as detailed in patent CN101456888A, begins with acetic acid isotestosterone (17β-acetoxy-4-androsten-3-one) as the precursor. The process involves four sequential stages:

  • Catalytic Hydrogenolysis : The precursor undergoes palladium-lime carbonate (Pd/CaCO3)-mediated hydrogenolysis in a pressurized hydrogen environment to yield 1α,17β-dihydroxy-5α-etioallocholane-3-ketone 17-acetate. This step introduces structural modifications critical for anabolic activity but requires stringent control of hydrogen pressure and temperature to avoid over-reduction.
  • Dehydration with p-Toluenesulfonic Acid : The intermediate is treated with p-toluenesulfonic acid in benzene under azeotropic conditions with ethylene glycol, forming 3,3-ethylenedioxy-5α-etioallocholane-1α,17-isoallopregnane-3,17-diacetate. This step protects the ketone group while facilitating dehydration.
  • Chromic Acid Oxidation : Oxidation with chromic acid (CrO3) in pyridine generates 17β-acetoxy-3,3-ethylenedioxy-5α-etioallocholane-1-ketone. The use of pyridine mitigates side reactions by neutralizing acidic byproducts.
  • Final Dehydration and Isolation : Acid-catalyzed dehydration yields 17β-hydroxy-1-methyl-5α-androst-1-ene-3-one (methenolone), which is acetylated to produce methenolone acetate. The reported overall yield is 58–62%, with purity challenges due to residual palladium catalysts and isomerization byproducts.

Key Challenges :

  • High danger coefficient due to hydrogen gas usage.
  • Requires multiple purification steps (recrystallization, column chromatography) to achieve >95% purity.

Microbial Biotransformation: A Sustainable Alternative

Fungal-Mediated Structural Modifications

Recent advances employ Trametes hirsuta and Cunninghamella blakesleeana to biotransform methenolone acetate into bioactive metabolites. This method offers regioselective hydroxylation without requiring hazardous reagents:

  • Substrate Preparation : Methenolone acetate (1 mg/mL) is dissolved in dimethyl sulfoxide (DMSO) and introduced into fungal cultures incubated at 28°C for 14 days.
  • Hydroxylation Reactions :
    • T. hirsuta introduces hydroxyl groups at C6β and C15α positions, yielding 6β,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-ene (2) and 5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetate (3).
    • C. blakesleeana produces 15β-hydroxy-1-methyl-3-oxo-5α-androst-1,4-dien-17-yl acetate (4) via dehydrogenation.
  • Metabolite Isolation : Ethyl acetate extraction followed by silica gel chromatography isolates derivatives with ≥85% purity.

Advantages Over Chemical Synthesis :

  • Avoids toxic catalysts (e.g., chromic acid).
  • Generates derivatives with enhanced aromatase inhibitory activity (e.g., metabolite 3: IC50 = 19.6 µM).

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Post-synthesis purification employs reversed-phase HPLC using a Kintex EVO C18 column (100 × 4.6 mm, 5 µm) with acetonitrile-water (60:40 v/v) mobile phase at 1.0 mL/min. Methenolone acetate elutes at 7.717 min, distinct from unmetabolized precursors (3.090 min for methenolone).

Optimized Conditions :

Parameter Specification
Column Temperature 25°C
Detection Wavelength 240 nm
Injection Volume 20 µL
Retention Time 7.717 min

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with methyl boronic acid and MSTFA/NH4I/DTE enables quantification of methenolone acetate in complex matrices. The method detects concentrations as low as 0.1 ng/mL in equine urine, critical for assessing synthesis byproducts.

Comparative Analysis of Synthesis Methods

Method Yield Purity Key Advantages Limitations
Chemical Synthesis 58–62% 92–95% Scalable for industrial production Requires hazardous reagents (H2, CrO3)
Microbial Biotransformation 70–75% 85–90% Eco-friendly, generates bioactive derivatives Longer incubation time (14 days)

Chemical Reactions Analysis

Types of Reactions

Methenolone acetate undergoes various chemical reactions, including:

    Oxidation: Methenolone acetate can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in methenolone acetate.

    Substitution: Substitution reactions can occur at various positions on the methenolone acetate molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving methenolone acetate include ethylene glycol, calcium hypochlorite, and Grignard reagents . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity .

Major Products Formed

The major products formed from the reactions of methenolone acetate depend on the specific reaction conditions and reagents used. For example, the Grignard reaction produces methenolone as a major product .

Scientific Research Applications

Methenolone acetate, also known as metenolone acetate, is a synthetic androgen and anabolic steroid (AAS) medication. It was first introduced for medical use in 1961 and is marketed under brand names such as Primobolan and Nibal. Methenolone acetate is primarily used in the treatment of anemia due to bone marrow failure and is taken orally. It is known for its moderate anabolic effects and weak androgenic effects. However, its use is prohibited in sports by the International Olympic Committee due to concerns over potential adverse health effects and ethical reasons.

Scientific Research Applications

Methenolone acetate has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

  • Chemistry It is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
  • Biology It is studied for its effects on muscle growth and development.
  • Medicine It is used in the treatment of anemia and muscle-wasting conditions.
  • Industry It is utilized in the formulation of nutritional supplements and performance-enhancing drugs.

Methenolone acetate, a synthetic anabolic steroid derived from dihydrotestosterone (DHT), is used in clinical settings for its anabolic properties, especially in patients with muscle-wasting conditions. It binds to androgen receptors in muscle and fat tissues, promoting protein synthesis and nitrogen retention, which are crucial for muscle growth. It also activates vitamin D pathways, enhancing calcium reabsorption in bones, which may help mitigate bone density loss associated with certain medical conditions.

Effects on Muscle Mass

Research indicates that methenolone acetate can significantly increase lean body mass. A study involving resistance training showed an average increase in muscle mass of approximately 1.53 kg over a period of 10 weeks when combined with methenolone acetate administration.

Effects on Bone Density

Methenolone acetate has been associated with the attenuation of bone mineral density decline. In a clinical case study, patients treated with methenolone showed improved bone mineral density (BMD) values:

  • Lumbar Spine : 1.346 g/cm²
  • Right Femoral Neck : 0.819 g/cm²
  • Left Femoral Neck : 0.824 g/cm²

A case study of an older man with anemia caused by myelodysplastic syndrome (MDS) exhibited an attenuated decline in bone mineral density during treatment with methenolone acetate and darbepoetin for anemia . This suggests a potential association between methenolone acetate and attenuated decline in BMD . The study suggests that methenolone acetate might have an osteoanabolic effect .

Case Studies

  • Myocardial Infarction (MI) Case : A 32-year-old male bodybuilder, who had been taking 200 mg of methenolone acetate weekly for three years, was admitted to the emergency department complaining of severe chest pain . His cardiac markers were significantly elevated, and an electrocardiogram (ECG) showed peaked T waves in all derivations without ST elevation or depression . An angiogram revealed completely normal right and left coronary artery systems . This case suggests that AAS-induced MI can occur with normal coronary arteries during acute coronary syndrome .
  • Anemia Treatment : A patient diagnosed with MDS was treated with methenolone acetate (20 mg/day) and darbepoetin (480 μg/month) for anemia . The treatment attenuated the decline in bone mineral density (BMD), suggesting that methenolone acetate may have an osteoanabolic effect .
  • Veal Calf Study : A study on a male veal calf investigated the metabolism of methenolone acetate after daily oral administration . Three main metabolites were detected in both urine and feces samples: alpha-methenolone, 1-methyl-5alpha-androstan-3,17-diol, and 3alpha-hydroxy-1-methyl-5alpha-androstan-17-one . The parent compound was detectable in feces, and alpha-methenolone was detectable in urine until 5 days after the last treatment . This study is relevant to the monitoring of methenolone acetate abuse as a growth promoter .
  • Horse Study: After oral administration of Methenolone acetate to two thoroughbred geldings, the parent steroid ester was not detected in the post-administration urine samples . However, seven metabolites could be detected . The metabolic pathway for methenolone acetate is postulated . This study has shown that metabolite M1 could be targeted for controlling the abuse of methenolone acetate in horses .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacokinetic Parameters

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Ester Chain Half-Life (Hours) Anabolic:Androgenic Ratio
Methenolone Acetate 434-05-9 C₂₂H₃₂O₃ 344.49 Acetate ~8–12 88:44–88
Methenolone Enanthate 303-42-4 C₂₇H₄₂O₃ 414.60 Enanthate ~14–21 88:44–88
Mesterolone 1424-00-6 C₂₀H₃₂O₂ 304.47 None ~12–20 100:30–40
Metandienone 72-63-9 C₂₀H₂₈O₂ 300.44 None ~6–8 90:210

Key Observations :

  • Ester Impact: Methenolone Enanthate’s longer ester chain extends half-life compared to the acetate form, reducing dosing frequency .
  • Androgenic Activity: Methenolone derivatives exhibit lower androgenic ratios than non-5α-reduced AAS (e.g., Metandienone) due to structural modifications .
  • Hepatotoxicity: Unlike 17α-alkylated compounds (e.g., Metandienone), Methenolone Acetate avoids first-pass liver toxicity, making it safer for oral administration .

Research Findings :

  • Cardiac Risks: Methenolone Enanthate demonstrated dose-dependent cardiotoxicity in adolescent rats, including myocardial fibrosis and altered lipid profiles . Similar risks are plausible for the acetate form but require further human studies.

Market and Regulatory Status

Table 3: Global Market Overview (2024 Data)

Region Primary Suppliers Price Range (USD/g) Regulatory Status
North America Research chemical distributors 150–300 Controlled substance
Europe Schering AG legacy suppliers 200–350 Prescription-only
Asia Pharmaceutical manufacturers 100–250 Restricted (research use)

Market Trends :

  • Demand for Methenolone Acetate remains steady in clinical research, particularly in studies exploring low-toxicity AAS alternatives .
  • Counterfeit products are prevalent in unregulated markets, emphasizing the need for analytical verification (e.g., GC-MS as per methods in ).

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Methenolone Acetate in biological samples, and how can researchers validate their specificity?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Methenolone-d3) to enhance detection accuracy. Validate methods according to FDA guidelines for selectivity, linearity, precision, and recovery rates. Include calibration curves spanning expected physiological ranges (1–100 ng/mL) and test matrix effects using blank biological matrices .
  • Key Considerations : Cross-validate results with orthogonal techniques like immunoassays to rule out metabolite interference. Report limits of detection (LOD) and quantification (LOQ) in peer-reviewed formats .

Q. How should researchers design in vitro studies to assess the anabolic effects of Methenolone Acetate on skeletal muscle cells?

  • Experimental Design :

  • Use C2C12 murine myoblasts or primary human myocytes.
  • Apply dose-response experiments (e.g., 1 nM–10 µM) to measure hypertrophy via protein synthesis markers (e.g., myosin heavy chain expression).
  • Normalize data to cell viability assays (MTT or ATP quantification) to distinguish anabolic effects from cytotoxicity .
    • Statistical Analysis : Perform ANOVA with post-hoc Tukey tests to compare treatment groups. Include ≥3 biological replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacokinetic data for Methenolone Acetate across preclinical studies?

  • Data Contradiction Analysis :

  • Conduct a systematic review following PRISMA guidelines to identify confounding variables (e.g., species-specific metabolism, administration routes). Extract data from studies using standardized criteria (e.g., only peer-reviewed articles with full pharmacokinetic parameters) .
  • Perform meta-regression to assess covariates like lipid solubility or hepatic clearance rates. Address heterogeneity using random-effects models and I² statistics .
    • Recommendations : Publish raw datasets with metadata (e.g., animal strain, fasting status) to enable cross-study validation .

Q. What computational strategies are effective for predicting Methenolone Acetate’s interactions with androgen receptor splice variants?

  • Methodology :

  • Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-receptor binding. Validate predictions with surface plasmon resonance (SPR) assays measuring binding affinity (KD) .
  • Cross-reference results with transcriptomic data (RNA-seq) from tissues expressing splice variants (e.g., AR-V7 in prostate cancer models) .
    • Data Interpretation : Apply Bayesian statistics to quantify uncertainty in binding energy predictions and adjust for false discovery rates .

Q. How should researchers optimize experimental models to study Methenolone Acetate’s impact on the hypothalamic-pituitary-gonadal (HPG) axis?

  • Model Selection :

  • Use transgenic rodent models (e.g., GnRH-reporter mice) to monitor real-time HPG axis suppression. Pair with hormone profiling (LC-MS/MS for LH, FSH, testosterone) at multiple timepoints .
  • Integrate single-cell RNA sequencing to identify cell-type-specific responses in the pituitary and hypothalamus .
    • Ethical & Technical Considerations : Adhere to ARRIVE guidelines for animal studies and include sham-operated controls to isolate drug effects from surgical stress .

Methodological Resources

  • Data Reproducibility : Follow Materials and Methods templates from Reviews in Analytical Chemistry for reagent lot numbers, equipment calibration records, and raw data archiving .
  • Metadata Standards : Use ISA-Tab for experimental metadata, including dose regimens, sampling intervals, and ethical approval IDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.